molecular formula C8H7ClFNO B14811328 3-Chloro-5-cyclopropoxy-2-fluoropyridine

3-Chloro-5-cyclopropoxy-2-fluoropyridine

Cat. No.: B14811328
M. Wt: 187.60 g/mol
InChI Key: UTXMSRVQDKAYFQ-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxy-2-fluoropyridine is a pyridine derivative featuring three distinct substituents: a chlorine atom at position 3, a cyclopropoxy group (-O-CH2-cyclopropyl) at position 5, and a fluorine atom at position 2. Its molecular formula is C₉H₉ClFNO, inferred from structural analogs and substituent analysis . The compound’s unique substitution pattern combines electron-withdrawing halogens (Cl, F) with an ether-linked cyclopropane moiety, which introduces steric strain and moderate electron-donating resonance effects.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2

InChI Key

UTXMSRVQDKAYFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-5-cyclopropoxy-2-fluoropyridine typically involves the use of cyclopropyl alcohol and 3-chloro-2-fluoropyridine as starting materials. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

3-Chloro-5-cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically alter electronic distribution and steric interactions. Key comparisons include:

5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine (CAS: 1538541-05-7)
  • Molecular Formula: C₉H₉ClFNO (identical to the target compound) .
  • Substituents : Cl (position 5), cyclopropylmethoxy (position 2), F (position 3).
  • Comparison : While the molecular formula matches, substituent positions differ significantly. The cyclopropylmethoxy group at position 2 directs electrophilic substitution to the ortho/para positions, whereas the target compound’s cyclopropoxy at position 5 may favor meta/para reactivity due to fluorine’s electron-withdrawing effects. Steric hindrance is also higher in the analog due to the extended methoxy chain .
3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine (CAS: 87170-48-7)
  • Molecular Formula : C₁₂H₇Cl₂F₃N₂O .
  • Substituents: Cl (positions 3, phenoxy ring), NH₂ (phenoxy ring), CF₃ (position 5).
  • Comparison: The trifluoromethyl group is a stronger electron-withdrawing group than cyclopropoxy, increasing the pyridine ring’s electrophilicity.
2-Chloro-5-fluoropyridine (CAS: Various)
  • Molecular Formula : C₅H₃ClFN .
  • Substituents : Cl (position 2), F (position 5).

Structural and Physical Property Comparison

Compound Name CAS Number Molecular Weight (g/mol) Substituent Positions Polarity
3-Chloro-5-cyclopropoxy-2-fluoropyridine Not provided 213.62 Cl (3), OCH₂C₃H₅ (5), F (2) Moderate (ether)
5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine 1538541-05-7 213.62 Cl (5), OCH₂C₃H₅ (2), F (3) Moderate (ether)
3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine 87170-48-7 323.11 Cl (3, phenoxy), CF₃ (5), NH₂ (phenoxy) High (amine, CF₃)
2-Chloro-5-fluoropyridine Various 142.53 Cl (2), F (5) Low

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